molecular formula C9H8Cl2O B8709976 p-Chloromethylphenylacetyl chloride CAS No. 56097-33-7

p-Chloromethylphenylacetyl chloride

Cat. No. B8709976
CAS RN: 56097-33-7
M. Wt: 203.06 g/mol
InChI Key: WBZLWGLHESFGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Chloromethylphenylacetyl chloride is a useful research compound. Its molecular formula is C9H8Cl2O and its molecular weight is 203.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Chloromethylphenylacetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Chloromethylphenylacetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

56097-33-7

Product Name

p-Chloromethylphenylacetyl chloride

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2-[4-(chloromethyl)phenyl]acetyl chloride

InChI

InChI=1S/C9H8Cl2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2

InChI Key

WBZLWGLHESFGHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1 g of p-chloromethylphenylacetic acid and 6 ml of thionyl chloride is stirred at room temperature for 25 hours after which the excess thionyl chloride is removed under vacuum to yield p-chloromethylphenylacetyl chloride.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1 g of p-chloromethylphenylacetic acid and 6 ml of thionylchloride is stirred at room temperature for 25 hours after which the excessthionyl chloride is removed under vacuum to yield p-chloromethylphenylacetyl chloride.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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